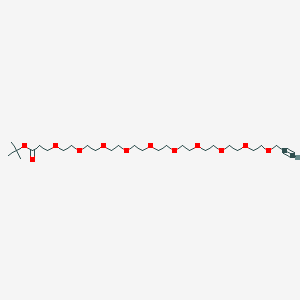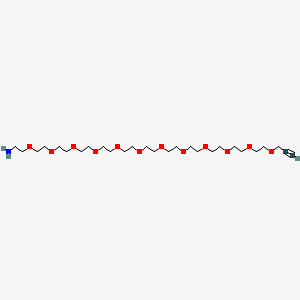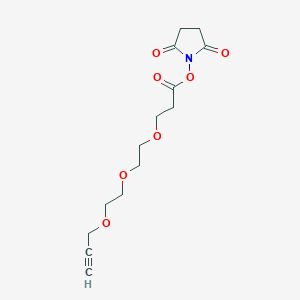
(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PS315 is an allosteric atypical protein kinase C (aPKC) inhibitor that acts by binding to the PIF-pocket.
Wissenschaftliche Forschungsanwendungen
Structural Elucidation and Chemical Behavior
- Structural Elucidation : The Z-isomers of related pentenoic acids, including compounds similar to (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid, have been synthesized and structurally elucidated, providing insights into their chemical behavior and configurations (Madkour, 2000).
Chemical Reactions and Derivatives
- Bromination and Other Reactions : Studies have shown that related compounds undergo bromination reactions and other chemical transformations, which could indicate potential applications in organic synthesis and medicinal chemistry (Goodman & Detty, 2004).
Catalysis and Chemical Processes
- Catalytic Applications : Certain pentenoic acids participate in catalytic reactions, such as bromination with hydrogen peroxide and sodium bromide. This suggests potential applications of (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid in catalysis (Abe, You, & Detty, 2002).
Industrial Relevance
- Bio-Based Chemical Production : Related pentenoic acids have been explored for their potential in creating bio-based products, such as nylon intermediates, indicating potential industrial applications of similar compounds (Marckwordt et al., 2019).
Potential in Material Science
- Optical Nonlinearity : N-substituted pentenoic acid derivatives have shown potential in material science, particularly in optical limiting applications, suggesting similar applications for (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid (Chandrakantha et al., 2013).
Biosynthesis and Natural Occurrence
- Biosynthesis and Natural Occurrence : Research on similar pentenoic acids in tulip tissues provides insights into their biosynthesis and natural occurrence, hinting at potential biosynthetic pathways and roles in nature for related compounds (Kato & Nomura, 2022).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO2/c24-22-14-7-17(8-15-22)6-9-21(16-23(25)26)20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-5,7-8,10-16H,6,9H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEKGLNMBLODQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)CCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)




